molecular formula C13H9BrF2OZn B14883708 2-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide

2-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14883708
M. Wt: 364.5 g/mol
InChI Key: JVVWYRLKYQNABH-UHFFFAOYSA-M
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Description

2-[(2’,3’-Difluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable due to its ability to participate in various chemical reactions, making it a versatile tool in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2’,3’-Difluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(2’,3’-difluorophenoxy)methyl]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

2-[(2’,3’-Difluorophenoxy)methyl]phenyl bromide+Zn2-[(2’,3’-Difluorophenoxy)methyl]phenylzinc bromide\text{2-[(2',3'-Difluorophenoxy)methyl]phenyl bromide} + \text{Zn} \rightarrow \text{2-[(2',3'-Difluorophenoxy)methyl]phenylzinc bromide} 2-[(2’,3’-Difluorophenoxy)methyl]phenyl bromide+Zn→2-[(2’,3’-Difluorophenoxy)methyl]phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and advanced purification methods such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2’,3’-Difluorophenoxy)methyl]phenylzinc bromide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Oxidation: Can be oxidized to form corresponding alcohols or ketones.

    Reduction: Can be reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic substitution: Typically involves electrophiles like alkyl halides or carbonyl compounds under mild conditions.

    Oxidation: Often uses oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Commonly employs reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new alkylated product, while oxidation might produce an alcohol or ketone.

Scientific Research Applications

2-[(2’,3’-Difluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(2’,3’-Difluorophenoxy)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution, by attacking electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

    2-[(2’,3’-Difluorophenoxy)methyl]phenylmagnesium bromide: Another organometallic reagent with similar reactivity but different metal center (magnesium instead of zinc).

    2-[(2’,3’-Difluorophenoxy)methyl]phenyl lithium: Similar compound with lithium as the metal center, offering different reactivity and selectivity.

Uniqueness

2-[(2’,3’-Difluorophenoxy)methyl]phenylzinc bromide is unique due to its specific reactivity profile, which can be advantageous in certain synthetic applications. The choice of zinc as the metal center provides distinct reactivity compared to magnesium or lithium, making it a valuable tool in organic synthesis.

Properties

Molecular Formula

C13H9BrF2OZn

Molecular Weight

364.5 g/mol

IUPAC Name

bromozinc(1+);1,2-difluoro-3-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9F2O.BrH.Zn/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

JVVWYRLKYQNABH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)COC2=C(C(=CC=C2)F)F.[Zn+]Br

Origin of Product

United States

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